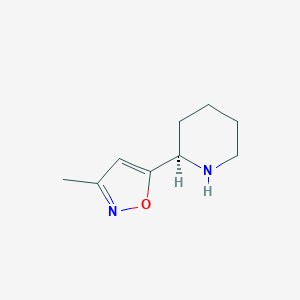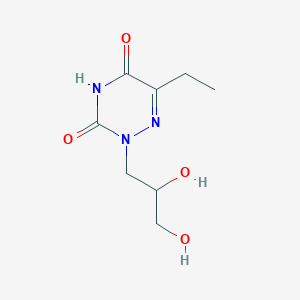
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is an organic compound with the molecular formula C6H9NO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) can be achieved through a multi-component reaction involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst. This catalyst facilitates the reaction under mild conditions, leading to good yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and industrial applications.
Applications De Recherche Scientifique
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, solvents, and polymer materials.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-2(5H)-furanone: A related compound with similar structural features but lacking the amino and hydroxyl groups.
5-hydroxy-2(5H)-furanone: Another derivative of furan with a hydroxyl group at a different position.
Uniqueness
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Propriétés
Numéro CAS |
166407-48-3 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-(methylamino)-2H-furan-5-one |
InChI |
InChI=1S/C6H9NO3/c1-7-5-2-4(3-8)10-6(5)9/h2,4,7-8H,3H2,1H3 |
Clé InChI |
UMSYTMRRYKFHNA-UHFFFAOYSA-N |
SMILES |
CNC1=CC(OC1=O)CO |
SMILES canonique |
CNC1=CC(OC1=O)CO |
Synonymes |
2(5H)-Furanone, 5-(hydroxymethyl)-3-(methylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


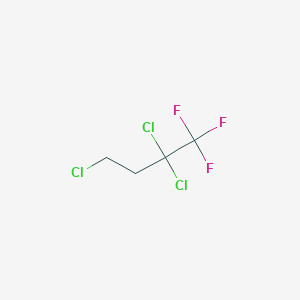
![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)
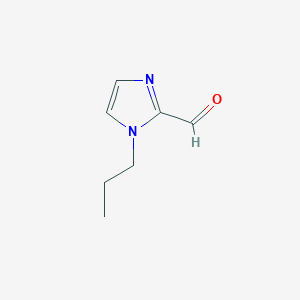

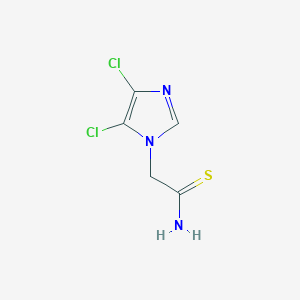
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

